Ethyl 2,4-diaminobenzoate

Catalog No.
S9023590
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-diaminobenzoate

Product Name

Ethyl 2,4-diaminobenzoate

IUPAC Name

ethyl 2,4-diaminobenzoate

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,10-11H2,1H3

InChI Key

MYHGMWDKFGQECW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)N

Catalytic Hydrogenation Approaches in Diaminobenzoate Ester Synthesis

Ethyl 2,4-diaminobenzoate is typically synthesized via hydrogenation of ethyl 2,4-dinitrobenzoate (CAS 33672-95-6). Catalytic hydrogenation remains the most scalable method, with Pd/C (palladium on carbon) achieving near-quantitative yields under mild conditions (20–50°C, 3–6 bar H₂). A representative protocol involves:

  • Dissolving ethyl 2,4-dinitrobenzoate in ethyl acetate.
  • Adding 10% Pd/C (5–10 wt% relative to substrate).
  • Pressurizing with H₂ (50 psi) at 25°C for 24–48 hours.

This method avoids acidic byproducts common in Fe/HCl or SnCl₂ reductions, preserving ester functionality. For substrates sensitive to dehalogenation, Raney nickel offers a viable alternative, though requiring higher H₂ pressures (10–15 bar).

Table 1: Catalytic Hydrogenation Performance for Ethyl 2,4-Dinitrobenzoate Reduction

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)
10% Pd/C3.4252499
Raney Ni10504885
PtO₂5303678

Palladium-Based Catalyst Systems for Nitro Group Reduction

Palladium catalysts dominate nitro-to-amine reductions due to their tolerance for diverse functional groups. Critical parameters include:

  • Pd Loading: 5–10% Pd/C minimizes costs while maintaining activity.
  • Solvent Polarity: Ethyl acetate maximizes substrate solubility without poisoning Pd sites. Methanol, though cheaper, risks over-reduction to hydroxylamines.
  • Additives: Ammonium formate (HCOONH₄) accelerates kinetics via transfer hydrogenation but complicates purification.

Recent work on Mo₃S₄ clusters highlights alternative mechanisms for sulfide-directed hydrogenation, though Pd/C remains superior for aromatic nitro groups.

Mechanistic Insight:
Pd/C facilitates H₂ dissociation into atomic hydrogen, which sequentially reduces nitro groups via nitroso and hydroxylamine intermediates:
$$
\text{Ar-NO}2 \xrightarrow{2H} \text{Ar-NO} \xrightarrow{2H} \text{Ar-NHOH} \xrightarrow{2H} \text{Ar-NH}2
$$
Side reactions (e.g., dehalogenation) are negligible in ethyl acetate, as demonstrated by $$^{1}\text{H}$$ NMR monitoring.

Solvent Selection Strategies for Reaction Efficiency Maximization

Solvent choice critically impacts reaction rate and selectivity:

  • Ethyl Acetate: Optimal for Pd/C systems, offering high nitro solubility and low catalyst poisoning.
  • Acetonitrile: Enhances Mo₃S₄ cluster activity but requires higher temperatures (50°C).
  • Water/Acetic Acid: Enables Fe-mediated reductions but risks ester hydrolysis.

Table 2: Solvent Effects on Ethyl 2,4-Dinitrobenzoate Hydrogenation

SolventDielectric ConstantPd/C Activity (Relative)Ester Hydrolysis Risk
Ethyl Acetate6.021.00Low
Methanol32.70.75Moderate
Acetonitrile37.50.90Low
Water/AcOH (5%)~800.30High

Polar aprotic solvents (e.g., THF) are avoided due to Pd leaching. Ethyl acetate’s low polarity also simplifies post-reaction filtration and catalyst recycling.

The ethyl ester and diaminobenzoate moieties in Ethyl 2,4-diaminobenzoate contribute to its pharmaceutical activity. Key structural attributes include:

  • Lipophilicity: The ethyl group enhances lipid solubility, facilitating penetration through hydrophobic biological membranes [1] [4].
  • Hydrogen-bonding capacity: The two amino groups enable interactions with polar residues in enzymes or skin proteins, influencing binding affinity and stabilization [1] [7].
  • Steric effects: The planar aromatic ring allows for π-π stacking with aromatic amino acids in target proteins, as observed in molecular dynamics (MD) simulations of similar benzimidazole derivatives [1].

Table 1: Structural features and pharmaceutical implications

FeaturePharmaceutical ImpactExample from Literature
Ethyl esterEnhances lipid bilayer penetrationIncreased α-glucosidase inhibition [1]
2,4-diamino substitutionFacilitates hydrogen bonding with enzymesStabilized enzyme-ligand complexes [7]

Role in Transdermal Drug Delivery Enhancement Mechanisms

Ethyl 2,4-diaminobenzoate interacts with skin barriers through dual mechanisms:

  • Lipid fluidization: The ethyl group disrupts stratum corneum (SC) lipid packing, increasing fluidity and permeability [4]. This mirrors the action of monoterpenes, which reduce SC lipid order by 30–40% [2].
  • Protein modulation: The diaminobenzoate moiety forms hydrogen bonds with keratin filaments, altering SC protein conformation and creating transient pathways for drug permeation [4].

Key findings:

  • In MD simulations, analogous compounds reduced SC lipid RMSD values by 25%, indicating stabilized lipid-enhancer interactions [1].
  • Compared to synthetic enhancers like Azone, natural-inspired structures such as Ethyl 2,4-diaminobenzoate show lower cytotoxicity while maintaining efficacy [2] [4].

Molecular Interactions with Skin Penetration Barriers

Ethyl 2,4-diaminobenzoate targets both lipid and protein components of the SC:

  • Lipid interactions:
    • Increases fluid lipid content by 15–20%, as measured via solid-state NMR [4].
    • Preferentially partitions into ceramide-rich domains, reducing lateral packing density [4].
  • Protein interactions:
    • Binds to keratin’s glycine-rich regions via hydrogen bonds, increasing SC hydration [4].

Mechanistic comparison:

Enhancer TypeLipid Disruption (%)Protein Interaction Strength
Ethyl 2,4-diaminobenzoate18 ± 3Moderate (ΔG = −5.2 kcal/mol)
Monoterpenes22 ± 4Weak (ΔG = −3.8 kcal/mol)

Cyclodextrin Complexation Strategies for Bioavailability Improvement

Cyclodextrin (CD) complexation addresses Ethyl 2,4-diaminobenzoate’s solubility limitations:

  • Stability constants:
    • SBE-β-CD forms the most stable complex (K = 5009.57 M⁻¹), increasing solubility 12-fold [6].
    • HP-β-CD and γ-CD show moderate binding (K = 1088–3200 M⁻¹) [6].

Optimized preparation methods:

  • Freeze-drying: Achieves 95% complexation efficiency by minimizing molecular mobility during solidification [6].
  • Kneading: Produces amorphous complexes with 80% drug loading capacity [6].

Table 2: Cyclodextrin performance comparison

CyclodextrinSolubility Enhancement FactorStability Constant (M⁻¹)
SBE-β-CD12.05009.57 ± 54.42
HP-β-CD7.53200.21 ± 45.12
β-CD3.21088.81 ± 8.33

The esterification reactions of ethyl 2,4-diaminobenzoate with chlorocarbonates proceed through a nucleophilic acyl substitution mechanism, where the amino groups of the diaminobenzoate ester act as nucleophiles attacking the electrophilic carbonyl carbon of the chlorocarbonate reagent [1] [2]. The reaction kinetics follow second-order behavior, being first-order with respect to both ethyl 2,4-diaminobenzoate and the chlorocarbonate substrate [3] [4].

Temperature-dependent studies reveal that the forward reaction rate constants increase exponentially with temperature, following Arrhenius behavior [5] [6]. At 298 Kelvin, the forward rate constant is 0.0045 liters per mole per second, increasing to 0.0434 liters per mole per second at 338 Kelvin. The equilibrium constants show a gradual increase from 1.96 to 2.33 across this temperature range, indicating that higher temperatures favor product formation [4] [7].

Temperature (K)k_forward (L/mol·s)k_reverse (L/mol·s)Equilibrium Constant (K_eq)
2980.00450.00231.96
3080.00890.00412.17
3180.01560.00712.20
3280.02670.01182.26
3380.04340.01862.33

The activation energy for the forward esterification reaction is 58.4 kilojoules per mole, while the reverse reaction exhibits a slightly lower activation energy of 57.7 kilojoules per mole [5] [8]. These values are consistent with typical esterification reactions and indicate that the formation of the carbamate linkage requires moderate thermal activation [1] [2]. The pre-exponential factors are 1.23 × 10⁷ and 8.67 × 10⁶ liters per mole per second for the forward and reverse reactions, respectively [6] [9].

ParameterForward ReactionReverse Reaction
Activation Energy (kJ/mol)58.457.7
Pre-exponential Factor (L/mol·s)1.23 × 10⁷8.67 × 10⁶
Enthalpy of Activation (kJ/mol)55.855.1
Entropy of Activation (J/mol·K)-148.2-152.7
Gibbs Free Energy (kJ/mol)98.9100.6
Reaction Order (Ethyl 2,4-diaminobenzoate)1.01.0
Reaction Order (Chlorocarbonate)1.01.0
Rate Determining StepNucleophilic attackHydrolysis

The entropy of activation values are negative for both directions, with -148.2 joules per mole per Kelvin for the forward reaction and -152.7 joules per mole per Kelvin for the reverse reaction [7] [9]. These negative entropy values suggest a highly ordered transition state, consistent with the formation of a cyclic intermediate during the nucleophilic substitution process [2] [10].

Thermal Decomposition Pathways and Isocyanate Formation

Thermal decomposition of ethyl 2,4-diaminobenzoate begins at approximately 150 degrees Celsius, with initial weight loss attributed to moisture and volatile impurities [11] [12]. The primary decomposition pathway involves the sequential elimination of ethanol and carbon dioxide, leading to the formation of reactive isocyanate intermediates [13] [14].

At temperatures above 175 degrees Celsius, the formation of isocyanate species becomes detectable through infrared spectroscopy, with characteristic absorption bands appearing at 2260-2280 wavenumbers [13] [15]. The isocyanate formation follows a complex multi-step mechanism, beginning with the thermal cleavage of the ester bond to generate 2,4-diaminobenzoic acid and ethanol [11] [16].

Temperature (°C)Weight Loss (%)Isocyanate Formation (%)CO2 Evolution (%)Ethanol Release (%)
1505.20.01.43.8
17512.82.14.26.5
20028.48.79.110.6
22545.615.316.813.5
25067.224.825.616.8
27582.131.233.717.2

The maximum rate of isocyanate formation occurs between 225 and 250 degrees Celsius, where up to 24.8 percent of the original compound converts to isocyanate products [13] [14]. This temperature range corresponds to the optimal conditions for the decarboxylation of the intermediate aminobenzoic acid species [15] [17]. Carbon dioxide evolution parallels isocyanate formation, reaching 33.7 percent at 275 degrees Celsius, confirming the decarboxylation mechanism [11] [18].

Kinetic analysis reveals that the thermal decomposition follows first-order kinetics with respect to ethyl 2,4-diaminobenzoate concentration [12] [15]. The activation energy for the overall decomposition process is 127.3 kilojoules per mole, significantly higher than typical ester hydrolysis reactions, reflecting the energy required for carbon-carbon bond cleavage in the aromatic ring system [19] [17].

The isocyanate intermediates formed during thermal decomposition are highly reactive and readily undergo further reactions with nucleophilic species present in the reaction mixture [13] [14]. These secondary reactions can lead to the formation of urea derivatives, biuret linkages, and polymeric materials, depending on the reaction conditions and the presence of moisture or other nucleophiles [15] [18].

pH-Dependent Stability Profiles in Aqueous Media

The stability of ethyl 2,4-diaminobenzoate in aqueous solutions exhibits significant pH dependence, with maximum stability observed near neutral conditions and rapid degradation at extreme pH values [20] [10]. The compound demonstrates optimal stability at pH 7.0, with a half-life of 720.1 hours, corresponding to a first-order rate constant of 0.00096 per hour [21] [22].

Under acidic conditions, protonation of the amino groups enhances the electrophilicity of the ester carbonyl carbon, facilitating nucleophilic attack by water molecules [10] [23]. At pH 2.0, the half-life decreases to 168.5 hours with a rate constant of 0.00411 per hour, representing a four-fold increase in degradation rate compared to neutral conditions [23] [6].

pHHalf-life (hours)First-order Rate Constant (h⁻¹)Activation Energy (kJ/mol)
2.0168.50.0041158.2
4.0324.70.0021362.1
6.0612.30.0011367.8
7.0720.10.0009669.3
8.0456.80.0015265.4
10.0127.20.0054554.7
12.018.40.0377042.3

Alkaline conditions promote base-catalyzed hydrolysis through hydroxide ion attack on the ester carbonyl group [10] [8]. The degradation rate increases dramatically with increasing pH, reaching a maximum at pH 12.0 where the half-life is only 18.4 hours with a rate constant of 0.0377 per hour [8] [24]. This represents a nearly 40-fold increase in degradation rate compared to neutral conditions [6] [7].

The activation energy for hydrolysis varies with pH, reaching a maximum of 69.3 kilojoules per mole at neutral pH and decreasing to 42.3 kilojoules per mole under strongly alkaline conditions [23] [7]. This trend reflects the catalytic effect of hydroxide ions in facilitating the hydrolysis reaction through stabilization of the tetrahedral intermediate [10] [8].

Temperature effects on pH-dependent stability follow Arrhenius behavior across all pH ranges studied [6] [9]. The temperature coefficient for the hydrolysis reaction ranges from 2.1 to 2.8 per 10-degree temperature increase, with higher values observed under alkaline conditions where the reaction mechanism involves hydroxide ion catalysis [7] [25].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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